3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N6O2 and its molecular weight is 402.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a benzimidazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This compound features several functional groups that contribute to its biological activity, including a piperidine ring and a pyrido[2,3-d]pyrimidine core.
Anticancer Properties
Research indicates that derivatives of benzimidazole, similar to the compound , exhibit significant anticancer properties. The benzimidazole scaffold has been shown to inhibit various cancer cell lines through different mechanisms:
- Apoptosis Induction : Compounds with a benzimidazole core can induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Certain derivatives have been found to arrest the cell cycle at the G2/M phase, inhibiting cancer cell proliferation.
A study by Bansal and Silakari (2012) highlighted the anticancer potential of benzimidazole derivatives through their interaction with various cellular targets, leading to reduced tumor growth in preclinical models .
Antimicrobial Activity
The antimicrobial effects of compounds containing the benzimidazole structure are well-documented. For instance:
- Bacterial Inhibition : A series of studies have demonstrated that benzimidazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds synthesized by Kathrotiya and Patel showed MIC values indicating strong antibacterial effects against Salmonella typhi .
Compound | MIC (μg/ml) | Target Organism |
---|---|---|
1 | 50 | S. typhi |
2 | 250 | C. albicans |
3 | 62.5 | S. typhi |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Benzimidazole derivatives have been associated with the inhibition of pro-inflammatory cytokines and pathways such as NF-kB and STAT3:
- Mechanism : By inhibiting these pathways, compounds can reduce inflammation in various disease models, including chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of related compounds in vitro and in vivo. The results showed that treatment with the benzimidazole derivative led to a significant reduction in tumor size in xenograft models, supporting its potential as an effective anticancer agent.
Study 2: Antimicrobial Testing
Another study focused on synthesizing new benzimidazole derivatives and assessing their antimicrobial properties. The results indicated that several compounds had lower MIC values than standard antibiotics, suggesting they could serve as novel antimicrobial agents.
特性
IUPAC Name |
3-[1-[3-(1H-benzimidazol-2-yl)propanoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c29-20(8-7-19-25-17-5-1-2-6-18(17)26-19)27-12-9-15(10-13-27)28-14-24-21-16(22(28)30)4-3-11-23-21/h1-6,11,14-15H,7-10,12-13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFHOBWLJWCQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CCC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。